Heptadecanoic Acid

Catalog No.
S568708
CAS No.
506-12-7
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoic Acid

CAS Number

506-12-7

Product Name

Heptadecanoic Acid

IUPAC Name

heptadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N

SMILES

Array

solubility

4.2 mg/L @ 25 °C (exp)

Synonyms

heptadecanoic acid, margaric acid, margaric acid, 1-(11)C-labeled, margaric acid, nickel (2+) salt, margaric acid, potassium salt, margaric acid, sodium salt, omega I-123 heptadecanoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Heptadecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Heptadecanoic acid (CAS: 506-12-7), commonly known as margaric acid, is a 17-carbon odd-chain saturated fatty acid (OCSFA) heavily utilized as an analytical quantitative standard and a specialized precursor in lipid synthesis. Unlike highly abundant even-chain fatty acids, C17:0 is present only in trace amounts in most mammalian systems, providing a clean, low-interference baseline for mass spectrometry and chromatography. Beyond analytical applications, its specific odd-carbon chain length imparts distinct thermodynamic and crystal packing properties compared to its C16 and C18 analogs, making it a critical raw material for tuning the phase transition temperatures and membrane fluidity of synthetic phospholipids and lipid nanoparticles (LNPs) [1].

Substituting heptadecanoic acid with common even-chain analogs like palmitic acid (C16:0) or stearic acid (C18:0) introduces critical failures in both analytical and materials science workflows. In lipidomics and gas chromatography, using C16:0 or C18:0 as internal standards is unviable due to massive endogenous background interference, which obscures recovery quantification and invalidates assay results [1]. In materials science and liposomal formulation, substituting C17:0 with even-chain fatty acids alters the acyl chain packing density. Because odd-chain fatty acids crystallize differently (often favoring orthorhombic subcells over triclinic), generic substitution shifts the gel-to-liquid crystalline phase transition temperature, directly impacting the fluidity and release kinetics of encapsulated active pharmaceutical ingredients (APIs) [2].

Endogenous Background Interference in Mass Spectrometry

Heptadecanoic acid provides a highly reliable internal standard baseline due to its trace physiological presence. In typical mammalian plasma or tissue samples, C17:0 constitutes less than 0.5% of total fatty acids, whereas palmitic acid (C16:0) accounts for 20-30%. This extremely low endogenous abundance ensures that C17:0 spiking yields a distinct, non-overlapping signal for accurate recovery calculation in GC-MS and LC-MS workflows, preventing the signal saturation and baseline noise associated with even-chain analogs [1].

Evidence DimensionEndogenous abundance in human plasma (background interference)
Target Compound DataC17:0 (<0.5% of total fatty acids)
Comparator Or BaselineC16:0 (~25% of total fatty acids)
Quantified Difference>50-fold reduction in background signal interference
ConditionsMammalian plasma lipid profiling via GC-MS

Procuring C17:0 as an internal standard is mandatory for accurate lipid quantification, as even-chain substitutes will co-elute with massive endogenous sample peaks.

Thermotropic Phase Behavior and Melting Point Alternation

Odd-chain fatty acids exhibit a melting point alternation effect due to differences in crystal lattice packing. Heptadecanoic acid has a melting point of 61.3 °C, which is unexpectedly lower than both the shorter palmitic acid (62.9 °C) and the longer stearic acid (69.3 °C). This non-linear thermal behavior is critical when formulating lipid nanoparticles or synthetic phospholipids, as the C17:0 acyl chains create slightly less dense packing than even-chain analogs, lowering the phase transition temperature (Tm) of the resulting lipid bilayers compared to C16:0 derivatives [1].

Evidence DimensionMelting point (Tm) and thermal phase transition
Target Compound DataC17:0 (Tm = 61.3 °C)
Comparator Or BaselineC16:0 (Tm = 62.9 °C) and C18:0 (Tm = 69.3 °C)
Quantified Difference1.6 °C lower melting point than C16:0 despite having one additional carbon atom
ConditionsStandard atmospheric pressure thermal analysis (DSC)

For liposome and LNP manufacturers, C17:0 must be specifically procured when a formulation requires a lower phase transition temperature than C16:0 can provide, without reducing the chain length to C15:0.

Chromatographic Retention Time Spacing in Complex Matrices

In gas chromatography with flame ionization detection (GC-FID), C17:0 provides distinct retention time spacing compared to shorter odd-chain alternatives like pentadecanoic acid (C15:0). C17:0 elutes in a relatively clear chromatographic window exactly between C16:0 and C18:0. In contrast, C15:0 elutes earlier and carries a higher risk of co-elution with low-abundance, biologically relevant monounsaturated species (such as C14:1 or C15:1) depending on the specific polarity of the stationary phase used in the column [1].

Evidence DimensionChromatographic baseline resolution
Target Compound DataC17:0 (Elutes in low-interference C16-C18 window)
Comparator Or BaselineC15:0 (Higher risk of co-elution with C14:1/C15:1 species)
Quantified DifferenceImproved peak resolution and fewer overlapping isobaric/isomeric interferences
ConditionsGC-FID analysis of complex biological lipid extracts on standard polar columns (e.g., DB-WAX)

Analytical laboratories should procure C17:0 over C15:0 when analyzing highly complex biological matrices to minimize the risk of internal standard co-elution with endogenous unsaturated fatty acids.

Internal Standard for Quantitative Lipidomics and GC-MS

Due to its extremely low endogenous abundance (<0.5%) compared to C16:0 and C18:0, heptadecanoic acid is the industry-standard choice for spiking into biological samples prior to lipid extraction. It ensures accurate quantification of lipid recovery rates without overlapping with the target analytes during mass spectrometry or gas chromatography [1].

Precursor for Odd-Chain Phospholipid Synthesis

Heptadecanoic acid is procured as a raw material for synthesizing custom odd-chain phospholipids (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine). Because of its unique melting point alternation (Tm = 61.3 °C), it allows formulators to fine-tune the thermotropic phase behavior and membrane fluidity of lipid nanoparticles (LNPs) and liposomes in ways that even-chain fatty acids cannot achieve [2].

Nutritional and Metabolic Biomarker Assays

Because humans cannot synthesize significant amounts of C17:0 endogenously, it is utilized in assay development as a direct, quantifiable biomarker for dietary dairy fat intake. Procuring high-purity C17:0 is essential for generating the standard curves required in epidemiological and metabolic disease research [3].

Physical Description

Liquid, Other Solid
Solid; [Merck Index]
Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.255880323 Da

Monoisotopic Mass

270.255880323 Da

Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg

Heavy Atom Count

19

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

61.3 °C

UNII

V987Y9OZ8L

Related CAS

1002-82-0 (hydrochloride salt)
17378-36-8 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 72 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.23e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

63399-94-0
67701-03-5
68424-37-3
506-12-7

Wikipedia

Margaric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paper Manufacturing
Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Heptadecanoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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